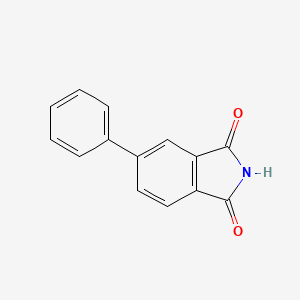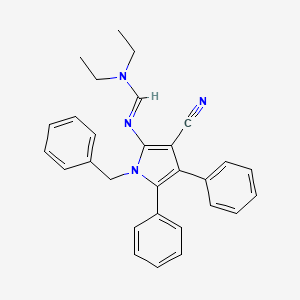
1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a cyclopentyl group attached to the nitrogen atom of the thiourea moiety and a 3-methylpyridin-2-yl group attached to the other nitrogen atom.
準備方法
The synthesis of 1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea typically involves the reaction of cyclopentyl isothiocyanate with 3-methylpyridin-2-amine. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Cyclopentyl isothiocyanate+3-methylpyridin-2-amine→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a scaffold for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound for drug discovery.
Industry: In the material science field, it is used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea involves its interaction with molecular targets in biological systems. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to bind to specific enzymes or receptors can modulate their activity, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
1-Cyclopentyl-3-(3-methylpyridin-2-yl)thiourea can be compared with other thiourea derivatives, such as:
1-Cyclopentyl-3-phenyl-2-thiourea: This compound has a phenyl group instead of the 3-methylpyridin-2-yl group. It exhibits different chemical and biological properties due to the presence of the phenyl group.
1-(4-Methylpyridin-2-yl)thiourea: This compound has a 4-methylpyridin-2-yl group instead of the 3-methylpyridin-2-yl group. The position of the methyl group can influence the compound’s reactivity and biological activity.
N-(4-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound is derived from 1-(4-methylpyridin-2-yl)thiourea and has a thiazole ring. It shows different pharmacological properties due to the presence of the thiazole ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other thiourea derivatives.
特性
分子式 |
C12H17N3S |
|---|---|
分子量 |
235.35 g/mol |
IUPAC名 |
1-cyclopentyl-3-(3-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9-5-4-8-13-11(9)15-12(16)14-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H2,13,14,15,16) |
InChIキー |
HOSNDKZUWHGYIM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)NC(=S)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10879964.png)

![12-(2-Furyl)-2-[(2-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10879969.png)
![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10879973.png)

![7-(furan-2-ylmethyl)-2-[(naphthalen-1-yloxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10879991.png)
![(4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880001.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine](/img/structure/B10880005.png)

![1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10880011.png)
![4-methoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide](/img/structure/B10880018.png)


![3-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10880030.png)
